5-[(4-FLUOROPHENOXY)METHYL]-N-[4-OXO-2-SULFANYL-3(4H)-QUINAZOLINYL]-2-FURAMIDE
Description
5-[(4-Fluorophenoxy)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]-2-furamide: is a complex organic compound with a unique structure that combines a fluorophenoxy group, a quinazolinyl group, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
5-[(4-fluorophenoxy)methyl]-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O4S/c21-12-5-7-13(8-6-12)27-11-14-9-10-17(28-14)18(25)23-24-19(26)15-3-1-2-4-16(15)22-20(24)29/h1-10H,11H2,(H,22,29)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYCHTYPWPIQTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)NC(=O)C3=CC=C(O3)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Fluorophenoxy)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]-2-furamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the fluorophenoxy and quinazolinyl intermediates, followed by their coupling under specific reaction conditions.
Formation of Fluorophenoxy Intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form the fluorophenoxy group.
Formation of Quinazolinyl Intermediate: This step involves the synthesis of the quinazolinyl group through a series of reactions, including cyclization and oxidation.
Coupling Reaction: The final step involves the coupling of the fluorophenoxy and quinazolinyl intermediates with a furan ring under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenoxy)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]-2-furamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinazolinyl group to its corresponding amine.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
5-[(4-Fluorophenoxy)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]-2-furamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenoxy)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate
- 4-(4-(2-Fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-1,2,3-benzenetriol
- 5-[(4-Fluorophenoxy)methyl]-N-(3-methylphenyl)-2-furamide
Uniqueness
5-[(4-Fluorophenoxy)methyl]-N-[4-oxo-2-sulfanyl-3(4H)-quinazolinyl]-2-furamide is unique due to its combination of a fluorophenoxy group, a quinazolinyl group, and a furan ring. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
